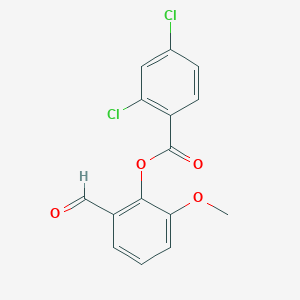

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

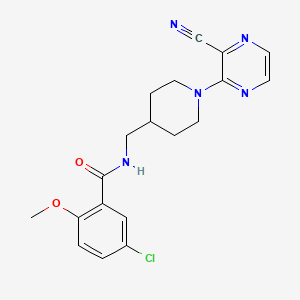

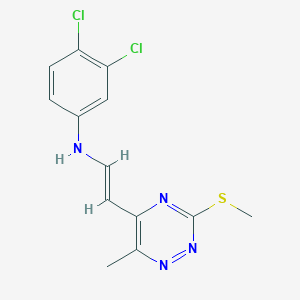

“2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate” is a chemical compound with the molecular formula C15H10Cl2O4 . It has diverse applications in scientific research.

Molecular Structure Analysis

The molecular structure of “2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate” consists of 15 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms . The average mass of the molecule is 325.143 Da, and the monoisotopic mass is 323.995605 Da .Scientific Research Applications

Liquid Crystalline Properties

The synthesis and characterization of compounds containing 2, 6-disubstituted naphthalene, including derivatives similar to 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate, have revealed significant liquid crystalline properties. These compounds, characterized by their mesomorphic behavior under polarizing optical microscope (POM) and differential scanning calorimetry (DSC), exhibit enantiotropic nematic and smectic A mesophases. The study aimed to synthesize novel liquid crystalline compounds and understand their mesomorphic properties, highlighting their potential application in materials science, particularly in the development of liquid crystal displays and other optical devices (Thaker et al., 2012).

Antimicrobial Activity

A study on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activities against various microbial strains. This research points to the potential use of compounds structurally related to 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Noolvi et al., 2016).

Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, sharing a structural motif with 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate, have been found to inhibit tubulin polymerization. This effect is crucial for the development of new anticancer drugs since disrupting microtubule assembly can hinder cancer cell division and induce apoptosis. The study illustrates the importance of such compounds in medicinal chemistry, offering a pathway to novel cancer therapies (Gastpar et al., 1998).

Environmental Degradation

Research has shown that certain environmental bacterial species can dechlorinate methoxychlor, a compound related to 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate, suggesting a pathway for the biodegradation of such organochlorine insecticides. This capability indicates the potential for using these bacterial species in bioremediation efforts to clean up pesticide-contaminated environments, highlighting an eco-friendly approach to managing chemical pollutants (Satsuma & Masuda, 2012).

Corrosion Inhibition

The corrosion inhibition efficiency of compounds related to 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate has been studied, with findings indicating significant protective effects on mild steel in corrosive media. Such studies are crucial for the development of more effective corrosion inhibitors, which can extend the life of metal structures and components in industrial applications (Bentiss et al., 2009).

properties

IUPAC Name |

(2-formyl-6-methoxyphenyl) 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-20-13-4-2-3-9(8-18)14(13)21-15(19)11-6-5-10(16)7-12(11)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGDLWSESRKXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B2611465.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide](/img/structure/B2611475.png)

![2-(4-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2611478.png)

![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2611480.png)

![3-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2611482.png)